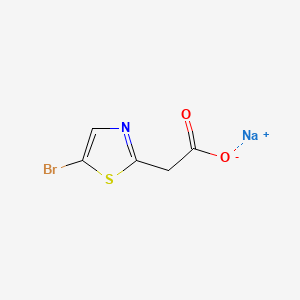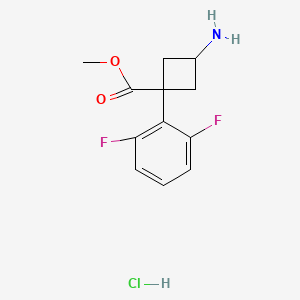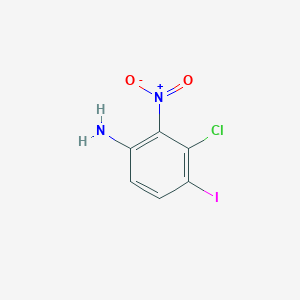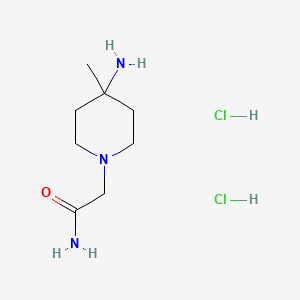
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position of the thiazole ring and a sodium salt of the acetic acid moiety makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate typically involves the bromination of a thiazole precursor followed by the introduction of the acetate group. One common method involves the reaction of 2-aminothiazole with bromine in acetic acid or chloroform to form the bromo derivative. This intermediate is then reacted with sodium acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Addition: The acetate group can undergo nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-thiazole derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and enzyme interactions involving thiazole derivatives.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and acetate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium (5-methyl-1,3-thiazol-2-yl)acetate: Similar structure but with a methyl group instead of a bromine atom.
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate: Similar structure but with a chlorine atom instead of a bromine atom.
Sodium 2-(5-iodo-1,3-thiazol-2-yl)acetate: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C5H3BrNNaO2S |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
sodium;2-(5-bromo-1,3-thiazol-2-yl)acetate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QSNVKBBJHAAHOX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SC(=N1)CC(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)


![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)


![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)

![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
